Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate
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Overview
Description
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate is an organic compound with the molecular formula C10H17NO3 It is a derivative of pentenoic acid and contains an amino group substituted with an oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate typically involves the reaction of ethyl pent-4-enoate with an appropriate amine, such as 2-oxopropylamine. The reaction is usually carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions may include specific temperatures, solvents, and reaction times to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate exerts its effects involves its interaction with specific molecular targets. The oxopropyl group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-pentenoate: A structurally similar compound with different functional groups.
Ethyl 2-amino-2-(prop-2-en-1-yl)pent-4-enoate: Another related compound with variations in the amino group substitution.
Uniqueness
Ethyl 5-[(2-oxopropyl)amino]pent-4-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
CAS No. |
928255-93-0 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
ethyl 5-(2-oxopropylamino)pent-4-enoate |
InChI |
InChI=1S/C10H17NO3/c1-3-14-10(13)6-4-5-7-11-8-9(2)12/h5,7,11H,3-4,6,8H2,1-2H3 |
InChI Key |
SZDJQJASWTYUDG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC=CNCC(=O)C |
Origin of Product |
United States |
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